![molecular formula C21H24N2O3 B2506189 5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one CAS No. 1795440-34-4](/img/structure/B2506189.png)
5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one is a complex organic molecule that likely features a tetracyclic structure with a piperidine moiety. While the specific molecule is not directly discussed in the provided papers, the synthesis and properties of similar bicyclic and tricyclic compounds are explored, which can provide insights into the synthesis, structure, and reactivity of such complex molecules.
Synthesis Analysis
The synthesis of complex bicyclic and tricyclic piperidine analogues is a topic of interest in the field of medicinal chemistry. For instance, the [2+2]-photocycloaddition of N-benzylmaleimide to alkenes has been used to synthesize functionalized 3-azabicyclo[3.2.0]heptanes, which can be further transformed into bi- and tricyclic analogues of piperidine and other nitrogen-containing heterocycles . Additionally, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes, which are key intermediates for novel epibatidine analogues, involves nucleophilic substitution facilitated by neighboring group participation of the 2-nitrogen . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate functional groups and structural elements.
Molecular Structure Analysis
The molecular structure of the target compound suggests a tetracyclic framework with a piperidine ring. The stereochemistry and ring fusion patterns are crucial for the biological activity of such compounds. For example, the stereocontrolled synthesis of tricyclic carbapenem derivatives with a piperidine ring condensed to the carbapenem skeleton has been achieved, demonstrating the importance of stereochemistry in the synthesis of complex cyclic structures . The molecular structure analysis of the target compound would likely involve similar considerations of stereochemistry and ring junction conformations.
Chemical Reactions Analysis
The reactivity of complex piperidine-containing compounds can be diverse. The presence of multiple rings and functional groups can lead to a variety of chemical reactions. For instance, the synthesized 1-arylspiro[indoline-3,4'-piperidine]s were evaluated for antidepressant activity, indicating that the functional groups attached to the piperidine ring can significantly influence the biological activity and chemical reactivity of these molecules . The target compound's reactivity would be influenced by the presence of the piperidine carbonyl group and the oxatetracyclic framework, which could participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its complex structure. The presence of a piperidine ring, carbonyl group, and multiple fused rings would affect its solubility, stability, and reactivity. The papers provided do not directly discuss the physical properties of the exact target compound, but they do provide insights into the properties of structurally related compounds. For example, the solubility and stability of the synthesized spiro piperidines and azabicycloheptanes would be relevant for understanding the behavior of the target compound in different environments .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Conformation
The compound exhibits a T-shaped configuration, highlighted by its benzene ring and fused carbocyclic rings, showcasing its unique structural properties. The molecular structure facilitates the formation of C—H⋯O hydrogen bonding, which is crucial for its potential applications in materials science and molecular engineering (G. Swamy, K. Ravikumar, A. K. Rao, 2005).
Synthesis and Derivatives
Research has delved into the synthesis of derivatives from the compound, exploring its utility in creating novel chemical entities. For instance, the conversion of related compounds into 1,4,5,6-tetrahydro-5-hydroxy-6-oxo-2-pyridinecarboxylates and subsequent derivatives highlights its versatility in synthetic chemistry (Kristof J. Dubois, C. Fannes, F. Compernolle, G. Hoornaert, 1996).
Potential Medicinal Chemistry Applications
While excluding direct applications in drug use and side effects, the structural framework of the compound has been implicated in the development of constrained aryl-piperidines, showing promise in medicinal chemistry research. These derivatives are explored for their potential as triple re-uptake inhibitors, indicating a method to modulate neurotransmitter systems without discussing specific therapeutic uses (R. Profeta, J. Klein, S. Spada, Francesco Ferroni, A. Paio, D. Andreotti, 2010).
Eigenschaften
IUPAC Name |
5-(piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(23-8-2-1-3-9-23)17-13-15-12-14-6-4-10-22-11-5-7-16(18(14)22)19(15)26-21(17)25/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKGWBVSOUSWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC4=C5C(=C3OC2=O)CCCN5CCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)
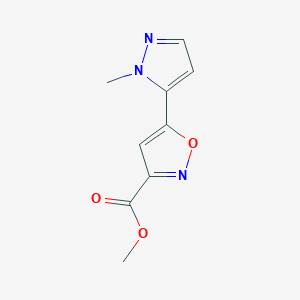
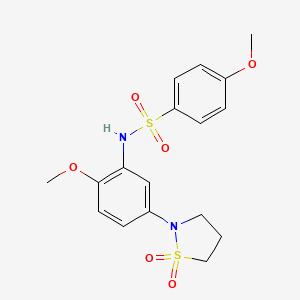
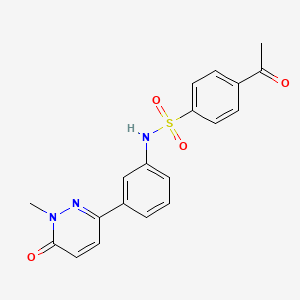
![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)

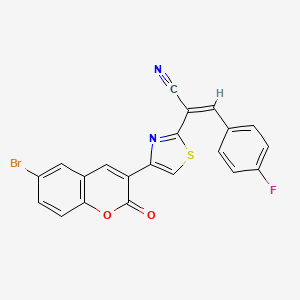
![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2506118.png)
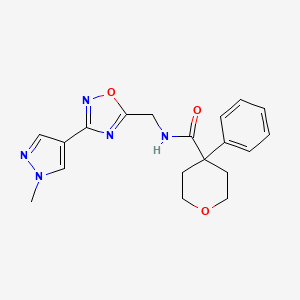

![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)
